molecular formula C18H16N4OS2 B4722371 N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

Cat. No. B4722371
M. Wt: 368.5 g/mol
InChI Key: PGEIOSBZBBXZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide, also known as CTQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is not fully understood. However, it has been proposed that N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide may prevent cancer cells from dividing and multiplying, leading to cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth. N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is its high purity, which makes it suitable for use in lab experiments. However, N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is a relatively new compound, and its full range of biological effects and toxicity profile is not yet fully understood. Further research is needed to determine the optimal dosage and administration route for N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide.

Future Directions

Several future directions for N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide research can be identified. Firstly, the mechanism of action of N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide needs to be further elucidated to fully understand its potential therapeutic applications. Secondly, the toxicity profile of N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide needs to be investigated to determine its safety for human use. Thirdly, the development of new N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide derivatives with improved efficacy and reduced toxicity is an area of interest. Finally, N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide could be investigated as a potential candidate for combination therapy with other anticancer agents.
Conclusion:
N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is a novel compound that has shown promising results in scientific research. Its potential therapeutic applications in cancer and infectious diseases make it an area of interest for further investigation. However, further research is needed to fully understand its mechanism of action, toxicity profile, and potential for human use.

Scientific Research Applications

N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has shown promising results in several scientific research studies. It has been found to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-cyclopropyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c23-17(21-22-18(24)19-11-7-8-11)13-10-15(16-6-3-9-25-16)20-14-5-2-1-4-12(13)14/h1-6,9-11H,7-8H2,(H,21,23)(H2,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEIOSBZBBXZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

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